5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
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Overview
Description
5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with a chloro-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share a similar five-membered ring structure but contain sulfur instead of nitrogen.
Imidazole derivatives: These compounds have a similar nitrogen-containing ring but differ in their substitution patterns and properties.
Uniqueness
5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the chloro-phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
InChI Key |
GUYDWDPNOQVEJB-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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